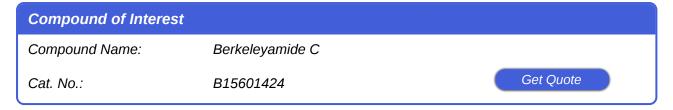


# Unveiling Berkeleyamide C: A Technical Guide to its Fungal Origins and Bioactivity

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#### For Immediate Release

BUTTE, MT – A comprehensive technical guide released today details the natural source, isolation, and biological activity of **Berkeleyamide C**, a novel amide compound. This document provides researchers, scientists, and drug development professionals with an in-depth look at this promising natural product, originally discovered in an extremophilic fungus.

**Berkeleyamide C**, along with its analogs Berkeleyamides A, B, and D, was first isolated from Penicillium rubrum Stoll, a fungus residing in the deep, acidic waters of the Berkeley Pit Lake in Butte, Montana.[1][2][3] This unique and harsh environment has fostered the evolution of microorganisms with the capacity to produce a diverse array of secondary metabolites with significant biological potential.

This guide summarizes the key quantitative data, outlines the detailed experimental protocols for the extraction and characterization of **Berkeleyamide C**, and explores its known biological activities, including its inhibitory effects on key enzymes implicated in inflammation and tissue degradation.

### **Quantitative Data Summary**

The isolation of **Berkeleyamide C** from the culture of Penicillium rubrum yielded several novel compounds. The following tables summarize the key physicochemical and biological activity data for **Berkeleyamide C** and its related compounds as reported in the primary literature.



Table 1: Physicochemical Properties of Berkeleyamides

Compound	Molecular Formula	HRESIMS [M+H]+ (m/z)
Berkeleyamide A	C24H35N2O3	403.2642
Berkeleyamide B	C24H33N2O4	417.2435
Berkeleyamide C	C24H33N2O4	417.2435
Berkeleyamide D	C24H35N2O3	403.2642

Table 2: <sup>13</sup>C and <sup>1</sup>H NMR Spectroscopic Data for **Berkeleyamide C** in CDCl<sub>3</sub>



Position	<sup>13</sup> C (δ, ppm)	¹H (δ, ppm, mult., J in Hz)
1	172.9	
2	52.8	4.65 (dd, 8.5, 4.5)
3	30.2	1.95 (m), 1.65 (m)
4	25.1	1.85 (m)
5	22.8	0.95 (d, 6.5)
5'	22.1	0.92 (d, 6.5)
6	175.8	
7	59.8	
8	40.1	2.20 (m)
9	19.5	0.98 (d, 6.5)
9'	19.4	0.96 (d, 6.5)
10	134.5	
11	128.9	5.45 (m)
12	39.8	2.10 (m)
13	26.8	1.70 (m)
14	124.2	5.15 (t, 7.0)
15	131.4	
16	17.7	1.68 (s)
17	25.7	1.60 (s)
18	16.0	1.75 (s)
19	170.2	
20	20.8	2.05 (s)
21	170.5	



22	68.1	_
23	28.0	1.45 (s, 6H)
NH	6.55 (d, 8.5)	

Table 3: Biological Activity of Berkeleyamides

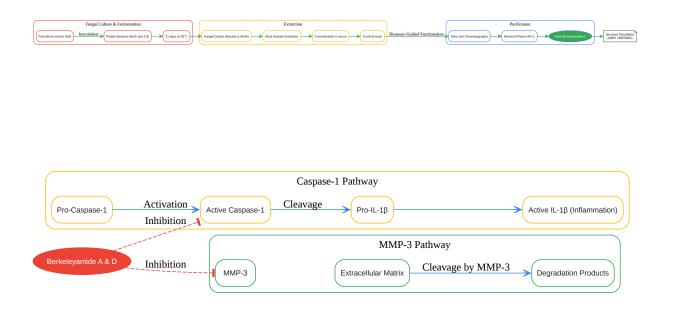
Compound	Caspase-1 Inhibition (IC₅₀, μM)	MMP-3 Inhibition (IC₅₀, μM)
Berkeleyamide A	1.5	0.61
Berkeleyamide B	>10	>10
Berkeleyamide C	>10	>10
Berkeleyamide D	2.5	1.2

# **Experimental Protocols Fungal Fermentation and Extraction**

The production of **Berkeleyamide C** was achieved through the fermentation of Penicillium rubrum Stoll. The fungus was cultured in a liquid medium conducive to the production of secondary metabolites.

- Fermentation: The Penicillium rubrum isolate was grown in 2.8 L Fernbach flasks each containing 1 L of potato dextrose broth (PDB) adjusted to pH 3.5 with HCl. The flasks were incubated at 25 °C for 21 days under stationary conditions.
- Extraction: After the incubation period, the fungal mycelia and broth were exhaustively
  extracted with ethyl acetate (EtOAc). The organic extracts were then combined and
  concentrated under reduced pressure to yield a crude extract.





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